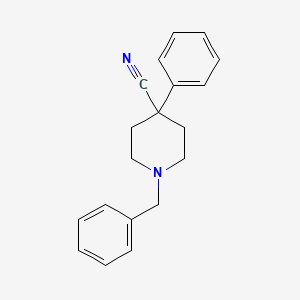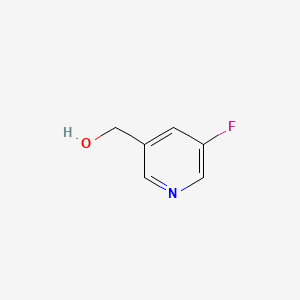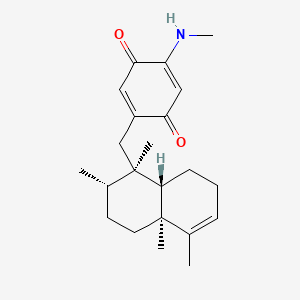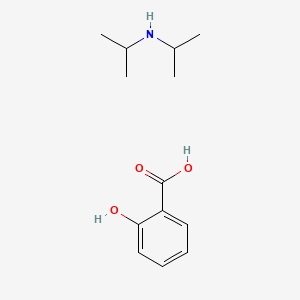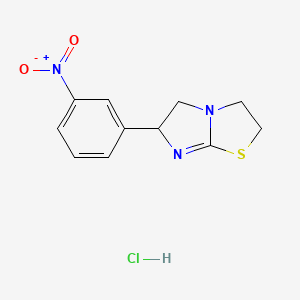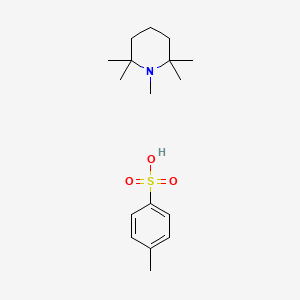
Rolafagrel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The preparation of Rolafagrel involves the synthesis of its molecular structure, which includes a naphthalene ring and an imidazole moiety. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound can be prepared by dissolving the drug in dimethyl sulfoxide (DMSO) and using polyethylene glycol (PEG) and Tween 80 as solvents .
Industrial Production Methods: : Industrial production methods for this compound are not explicitly detailed in public literature. Typically, such compounds are synthesized in controlled environments following Good Manufacturing Practices (GMP) to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: : Rolafagrel undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can alter its functional groups.
Substitution: Substitution reactions can occur at the imidazole or naphthalene rings.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products: : The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be used to study its pharmacokinetics and pharmacodynamics .
Wissenschaftliche Forschungsanwendungen
Rolafagrel has several scientific research applications, including:
Chemistry: Used as a model compound to study thromboxane synthase inhibition.
Biology: Investigated for its effects on platelet aggregation and kidney function.
Medicine: Evaluated for its potential in treating diabetic nephropathy and thrombosis.
Industry: Used in the development of new therapeutic agents targeting thromboxane synthase
Wirkmechanismus
Rolafagrel exerts its effects by selectively inhibiting thromboxane synthase, an enzyme involved in the production of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation . By inhibiting this enzyme, this compound reduces the formation of thromboxane A2, thereby decreasing platelet aggregation and vasoconstriction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aspirin: Also inhibits thromboxane A2 but through a different mechanism by acetylating cyclooxygenase.
Clopidogrel: Inhibits platelet aggregation but targets the P2Y12 receptor on platelets.
Ticlopidine: Similar to Clopidogrel, it inhibits platelet aggregation by targeting the P2Y12 receptor.
Uniqueness: : Rolafagrel is unique in its selective inhibition of thromboxane synthase, making it a valuable tool for studying the specific pathways involving thromboxane A2 without affecting other pathways influenced by cyclooxygenase .
Eigenschaften
CAS-Nummer |
89781-55-5 |
|---|---|
Molekularformel |
C14H12N2O2 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
7-imidazol-1-yl-5,6-dihydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)11-2-1-10-3-4-13(8-12(10)7-11)16-6-5-15-9-16/h1-2,5-9H,3-4H2,(H,17,18) |
InChI-Schlüssel |
DQEDSIVMYUUZCK-UHFFFAOYSA-N |
SMILES |
C1CC(=CC2=C1C=CC(=C2)C(=O)O)N3C=CN=C3 |
Kanonische SMILES |
C1CC(=CC2=C1C=CC(=C2)C(=O)O)N3C=CN=C3 |
Andere CAS-Nummern |
89781-55-5 |
Synonyme |
5,6-dihydro-7-(1H-imidazol-1-yl)-2-naphthalenecarboxylic acid FCE 22178 FCE-22178 rolafagrel rolafagrel, sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



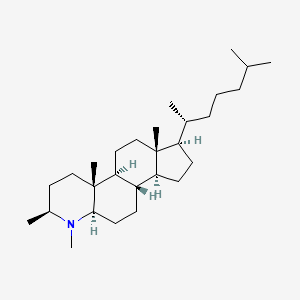
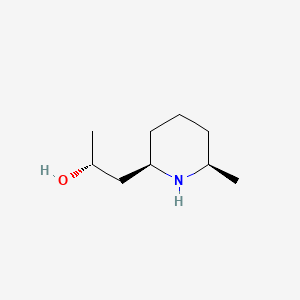
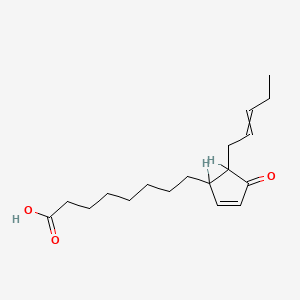
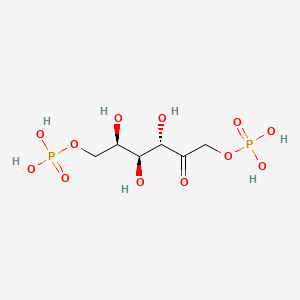
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,3-dihydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1217999.png)

